molecular formula C18H20FN3O5S2 B6494907 ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate CAS No. 941962-20-5

ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate

Cat. No. B6494907
CAS RN: 941962-20-5
M. Wt: 441.5 g/mol
InChI Key: DVPYDEJDERRDPF-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives vary widely depending on the specific derivative. For example, 1-(4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid has a molecular weight of 287.31 and a melting point of 174 - 176 degrees Celsius .

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative and its interactions with biological targets .

Safety and Hazards

Safety and hazards associated with piperidine derivatives also depend on the specific derivative. For instance, 4-(4-fluorobenzenesulfonyl)piperidine has hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating active research in this area.

properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c1-2-27-17(24)15-11-28-18(20-15)21-16(23)12-7-9-22(10-8-12)29(25,26)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYDEJDERRDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiazole-4-carboxylate

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